

A Comparative Guide to Aspirin-Triggered Resolvin D2 and Canonical Resolvin D2

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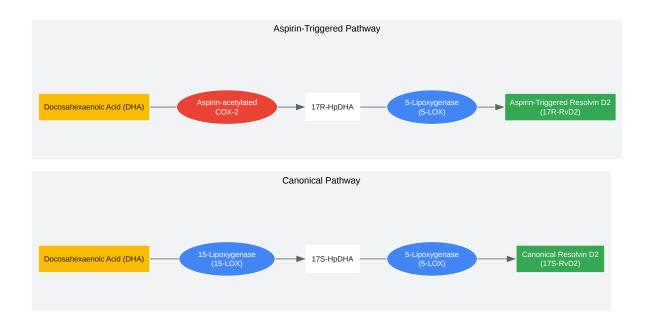
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and biological actions of Aspirin-Triggered Resolvin D2 (AT-RvD2), also known as 17R-RvD2, and its canonical counterpart, Resolvin D2 (RvD2 or 17S-RvD2). Both are potent specialized pro-resolving mediators (SPMs) derived from docosahexaenoic acid (DHA), playing crucial roles in the resolution of inflammation. Understanding their distinct characteristics is vital for the development of novel anti-inflammatory and pro-resolving therapeutics.

Biosynthesis: A Tale of Two Pathways

Canonical RvD2 is naturally synthesized via the sequential action of 15-lipoxygenase (15-LOX) and 5-lipoxygenase (5-LOX) on DHA.[1] In contrast, the biosynthesis of AT-RvD2 is initiated by the enzyme cyclooxygenase-2 (COX-2) after it has been acetylated by aspirin.[2] This altered COX-2 activity converts DHA into a 17R-hydroperoxy intermediate, which is then further processed by 5-LOX to yield the 17R-epimer of RvD2.[2][3] This structural difference, specifically the stereochemistry at the 17th carbon position, is a key determinant of the molecule's biological stability and activity. Aspirin-triggered SPMs are known to be more resistant to rapid enzymatic inactivation in vivo.





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Caption: Biosynthetic pathways of canonical and aspirin-triggered RvD2.

Comparative Efficacy Data

Recent studies have enabled direct comparisons of the biological activities of AT-RvD2 and canonical RvD2. The data indicates that both molecules exhibit potent pro-resolving actions, often with comparable efficacy at their shared receptor.

Table 1: Receptor Activation and Downstream Signaling

Parameter	Aspirin-Triggered Resolvin D2 (17R- RvD2)	Canonical Resolvin D2 (17S-RvD2)	Reference
Receptor	GPR18/DRV2	GPR18/DRV2	[4][5]
Receptor Activation	Equipotent to RvD2	Equipotent to AT- RvD2	[4]
cAMP Production EC ₅₀	~ 1.0 x 10 ⁻¹⁰ M	~ 2.2 x 10 ⁻¹⁰ M	[4]



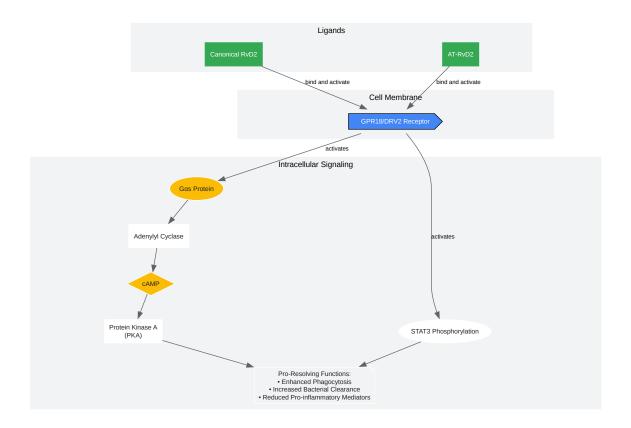
Table 2: Cellular Pro-Resolving Functions

Biological Activity	Aspirin-Triggered Resolvin D2 (17R- RvD2)	Canonical Resolvin D2 (17S-RvD2)	Reference
Neutrophil Phagocytosis of E. coli	Dose-dependently increased; equipotent to RvD2 at 10 nM	Dose-dependently increased; equipotent to AT-RvD2 at 10 nM	[4]
Intracellular ROS Production in Neutrophils	Dose-dependently increased (0.1 to 10 nM)	Dose-dependently increased (0.1 to 10 nM)	[4]
Efferocytosis of Senescent RBCs by M2-like Macrophages	Potently enhanced (EC ₅₀ ~ $2.6 \times 10^{-14} \text{ M}$)	Not directly compared in the same study	[4]

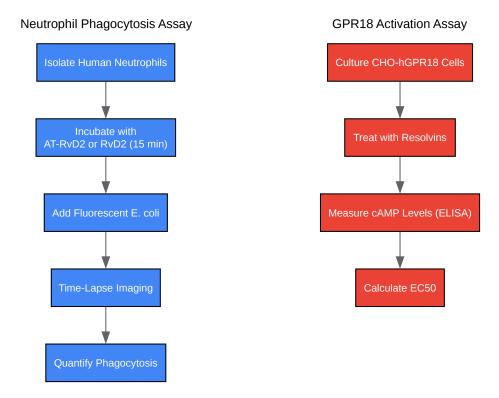
Mechanism of Action: The GPR18 Signaling Axis

Both AT-RvD2 and canonical RvD2 exert their pro-resolving effects primarily through the G protein-coupled receptor 18 (GPR18), also known as DRV2.[4][6] Activation of this receptor on immune cells, particularly phagocytes like neutrophils and macrophages, initiates a cascade of intracellular signaling events. This includes the production of the second messenger cyclic adenosine 3',5'-monophosphate (cAMP) and the activation of protein kinase A (PKA) and the transcription factor STAT3.[1] These pathways collectively enhance phagocytosis, bacterial clearance, and the suppression of pro-inflammatory mediators.[1][4] The finding that both epimers activate GPR18 with similar potencies underscores the conserved and critical nature of this signaling axis for inflammation resolution.[4]









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References

- 1. Novel Resolvin D2 receptor axis in infectious inflammation PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel lipid mediators promote resolution of acute inflammation: impact of aspirin and statins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Role of Resolvins in the Inflammatory Resolution of Neurological Diseases [frontiersin.org]



- 4. A potent proresolving mediator 17R-resolvin D2 from human macrophages, monocytes, and saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. mdpi.com [mdpi.com]
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